4-(dimethylamino)phenol;sulfuric acid
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Overview
Description
4-(Dimethylamino)phenol; sulfuric acid is a compound that combines 4-(dimethylamino)phenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The combination of these two chemicals results in a compound with unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)phenol typically involves the reaction of dimethylamine with phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the optimal yield of 4-(dimethylamino)phenol.
Industrial Production Methods
In industrial settings, the production of 4-(dimethylamino)phenol involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of sulfuric acid as a catalyst is common in these processes. The product is then purified through various techniques, such as distillation and crystallization, to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino and phenol functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize 4-(dimethylamino)phenol. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce 4-(dimethylamino)phenol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involving 4-(dimethylamino)phenol often occur in the presence of halogens or other electrophiles. The reaction conditions vary depending on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(dimethylamino)phenol can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in various substituted phenols.
Scientific Research Applications
4-(Dimethylamino)phenol; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The presence of the dimethylamino group enhances its reactivity and ability to form stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar to 4-(dimethylamino)phenol but lacks the dimethylamino group.
4-Methylaminophenol: Contains a methylamino group instead of a dimethylamino group.
4-Ethylaminophenol: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
4-(Dimethylamino)phenol is unique due to the presence of the dimethylamino group, which enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Biological Activity
4-(Dimethylamino)phenol; sulfuric acid, commonly referred to as 4-DMAP sulfate, is a compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and toxicology.
- Molecular Formula : C₈H₁₃NO₅S
- Molecular Weight : 205.26 g/mol
- Density : Approximately 1.1 g/cm³
- Melting Point : 74-76 °C
- Boiling Point : 259.7 °C
4-DMAP sulfate exhibits several biological activities, primarily due to its phenolic structure. Its mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The compound can alter cell membrane permeability, which affects the release of intracellular components such as lactate dehydrogenase (LDH) .
- Antimicrobial Activity : Research indicates that derivatives of phenolic compounds can exhibit antibacterial properties by disrupting microbial cell membranes and inhibiting essential cellular processes .
Cytotoxicity and Cellular Effects
Studies have demonstrated that 4-DMAP increases extracellular LDH levels without significantly affecting gluconeogenesis. This suggests a cytotoxic effect under certain conditions, particularly when cell membranes become permeable .
Antimicrobial Properties
Phenolic compounds similar to 4-DMAP have been linked to antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentrations (MIC) : In related studies, phenolic compounds have shown MIC values ranging from 1.8 µg/mL to over 64 µg/mL against different bacterial strains .
- Targeted Mechanisms : The antibacterial effects are often attributed to their ability to modify microbial cell permeability and disrupt nucleic acid synthesis.
Study on Rat Models
A significant study conducted by Szinicz et al. (1980) investigated the effects of 4-DMAP in rat kidneys and isolated hepatocytes. The findings indicated that the compound could induce cytotoxicity at elevated concentrations, leading to increased LDH levels without affecting ATP content until cell membranes were compromised .
Antimicrobial Screening
Research on various derivatives of phenolic compounds has shown promising results against Gram-positive and Gram-negative bacteria. For example:
- Compounds derived from salicylic acid exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₅S |
Molecular Weight | 205.26 g/mol |
Density | 1.1 g/cm³ |
Melting Point | 74-76 °C |
Boiling Point | 259.7 °C |
Biological Activity | Effect |
---|---|
Cytotoxicity | Increased LDH levels |
Antimicrobial Activity | MIC range: 1.8 - >64 µg/mL |
Properties
CAS No. |
6274-21-1 |
---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-(dimethylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-9(2)7-3-5-8(10)6-4-7;1-5(2,3)4/h3-6,10H,1-2H3;(H2,1,2,3,4) |
InChI Key |
JFPRRTVSCCQNLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)O.OS(=O)(=O)O |
Origin of Product |
United States |
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